molecular formula C22H22N2O8S B2837861 ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE CAS No. 448210-00-2

ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2837861
CAS No.: 448210-00-2
M. Wt: 474.48
InChI Key: IWPPEKIZDSGOBG-UHFFFAOYSA-N
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Description

ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a nitrophenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include organoboron compounds, palladium catalysts, and various solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and nitrophenyl-containing molecules. Examples include:

  • Ethyl 5-[acetyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 5-[butanoyl-(4-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 5-[butanoyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O8S/c1-4-7-20(25)23(33(29,30)17-9-6-8-16(12-17)24(27)28)15-10-11-19-18(13-15)21(14(3)32-19)22(26)31-5-2/h6,8-13H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPPEKIZDSGOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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